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Compound of Interest

Compound Name: Geranyl hexanoate

Cat. No.: B1614517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed

experimental protocols for the use of geranyl hexanoate as a flavoring agent in various

matrices.

Application Notes
Overview and Flavor Profile
Geranyl hexanoate (also known as geranyl caproate) is a fatty acid ester known for its potent

and multifaceted flavor profile.[1] It is characterized primarily by fruity and floral notes.[2] The

aroma is often described as a combination of rose, geranium, waxy, green, and tropical citrus.

[2] In food applications, it imparts realistic fruit notes, particularly apple and pear, adding depth

and complexity to flavor formulations.[3]

Physicochemical Properties
Geranyl hexanoate is a colorless, oily liquid that is insoluble in water but soluble in most

organic solvents like ethanol.[2] This solubility profile makes it well-suited for incorporation into

flavor concentrates and oil-based systems.

Table 1: Physicochemical Properties of Geranyl Hexanoate
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Property Value Reference(s)

Chemical Name
[(2E)-3,7-dimethylocta-2,6-
dienyl] hexanoate

[3]

Synonyms Geranyl caproate [3][4]

Molecular Formula C₁₆H₂₈O₂ [5]

Molecular Weight 252.39 g/mol [5]

Appearance Colorless clear oily liquid [2]

CAS Number 10032-02-7 [4]

Boiling Point
240 °C at 760 mm Hg; 98 °C at

1.00 mm Hg
[2]

Density 0.890 g/cm³ (at 15.5 °C) [3]

Refractive Index 1.45 [3]

| Solubility | Insoluble in water; Soluble in alcohol |[2] |

Applications in Food and Beverage
Geranyl hexanoate is a versatile flavoring agent used to build and enhance fruit flavor profiles

in a variety of products. Its stability and potent character allow for its use in:

Beverages (Non-alcoholic): To provide fruity top notes, particularly in apple, pear, and

tropical-flavored drinks.

Confectionery and Baked Goods: For creating realistic and complex fruit fillings and

flavorings in candies and pastries.

Frozen Dairy: To add fruity and floral nuances to ice creams and frozen yogurts.

Regulatory Status and Safety
Geranyl hexanoate is widely recognized as a safe flavoring ingredient by major international

regulatory bodies.
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Table 2: Regulatory Information and Typical Usage Levels

Parameter Status / Value Reference(s)

FEMA Number 2515 [3][4]

GRAS Status
Generally Recognized as Safe

(GRAS)
[6][7][8]

JECFA Evaluation

No safety concern at current

levels of intake when used as

a flavouring agent (1997)

[3]

CFR Listing 21 CFR 172.515 [3]

Oral LD₅₀ (Rat) > 5000 mg/kg [2]

Typical Use Level (Non-

alcoholic Beverages)
1.3 ppm [2][7]

Typical Use Level (Frozen

Dairy)
0.90 ppm [2][7]

Typical Use Level (Hard

Candy)
3.2 ppm [7]

| Typical Use Level (Chewing Gum) | 2.0 ppm |[7] |

Note: Use levels are based on historical data and should be optimized for the specific

application and matrix. Updated use levels may be available from FEMA upon request.[6]

Experimental Protocols
Protocol: Sensory Evaluation of Geranyl Hexanoate
2.1.1 Objective: To determine the sensory contribution of geranyl hexanoate in a simple food

matrix. This can be achieved through two common methods: a discrimination test and a

descriptive analysis.

2.1.2 Method 1: Triangle Test (Discrimination) This test determines if a sensory difference is

perceptible between a control and a sample containing geranyl hexanoate.
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Materials:

Geranyl hexanoate (food grade)

Ethanol (food grade, for stock solution)

Base matrix (e.g., 5% sucrose in spring water)

Identical tasting cups, coded with random 3-digit numbers

Water for rinsing

Sensory panelists (minimum of 8-10 trained assessors)

Procedure:

Sample Preparation:

Prepare a stock solution of 0.1% geranyl hexanoate in food-grade ethanol.

Prepare two batches of the base matrix.

Control Sample (A): The plain base matrix.

Test Sample (B): The base matrix dosed with the stock solution to a target concentration

(e.g., 1.0 ppm). Ensure thorough mixing.

Test Setup:

For each panelist, present three coded samples: two identical and one different. There

are two possible combinations: AAB and BBA. The presentation order should be

randomized across panelists.

Evaluation:

Instruct panelists to taste each sample from left to right.

Ask them to identify the "odd" or "different" sample.
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Panelists must make a choice, even if they are guessing.

Data Analysis:

Count the number of correct identifications.

Use a statistical table for triangle tests to determine if the number of correct responses

is significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates a

perceivable difference.

2.1.3 Method 2: Quantitative Descriptive Analysis (QDA) This method characterizes the specific

flavor attributes of geranyl hexanoate.

Materials: Same as Triangle Test, but requires a highly trained panel (6-10 panelists).

Procedure:

Lexicon Development:

In preliminary sessions, have panelists taste the test sample (and other relevant fruity

esters) to develop a consensus vocabulary (lexicon) to describe the aroma and flavor

attributes (e.g., "green apple," "rose," "waxy," "citrus peel").

Sample Preparation: Prepare a control and a test sample with a known concentration of

geranyl hexanoate.

Evaluation:

Provide panelists with the coded samples and a scoresheet listing the developed

attributes.

Panelists rate the intensity of each attribute on a scale (e.g., a 15-cm line scale

anchored from "none" to "very intense").

Data Analysis:

Convert the line scale ratings to numerical data.
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Use Analysis of Variance (ANOVA) to determine which attributes are significantly

different between the control and test samples.

Visualize the results using a spider or radar plot to compare the flavor profiles.

Protocol: Quantification by Gas Chromatography-Mass
Spectrometry (GC-MS)
2.2.1 Objective: To accurately quantify the concentration of geranyl hexanoate in a liquid food

matrix (e.g., a beverage).

Materials and Equipment:

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

SPME (Solid-Phase Microextraction) holder and fibers (e.g., DVB/CAR/PDMS) or liquid-

liquid extraction solvents (e.g., dichloromethane).

Geranyl hexanoate standard (high purity)

Internal Standard (IS), e.g., methyl nonanoate or another ester not present in the sample.

Sample vials with septa

Sodium chloride (for SPME)

Procedure:

Standard and Sample Preparation:

Calibration Standards: Prepare a series of standards of geranyl hexanoate in a model

beverage or ethanol at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm). Spike

each standard with a fixed concentration of the internal standard.

Sample Preparation (SPME): Place a known volume of the beverage (e.g., 5 mL) into a

20 mL headspace vial. Add a fixed amount of internal standard. Add NaCl (e.g., 1 g) to

increase the volatility of the analyte.
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Extraction (SPME):

Equilibrate the sample vial at a set temperature (e.g., 40°C) for a set time (e.g., 10

minutes).

Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes)

with agitation.

GC-MS Analysis:

Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for

a set time (e.g., 2 minutes) in splitless mode.

GC Conditions (Example):

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow (e.g., 1.0 mL/min).

Oven Program: Start at 50°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5

min.

MS Conditions (Example):

Ionization: Electron Impact (EI) at 70 eV.

Mode: Scan mode (e.g., m/z 40-350) for initial identification and Selected Ion

Monitoring (SIM) mode for quantification. Select characteristic, abundant ions for

geranyl hexanoate and the internal standard.

Data Analysis:

Identify the peaks for geranyl hexanoate and the internal standard based on their

retention times and mass spectra.

Construct a calibration curve by plotting the ratio of the peak area of geranyl
hexanoate to the peak area of the internal standard against the concentration of the

standards.
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Calculate the concentration of geranyl hexanoate in the unknown sample using the

regression equation from the calibration curve.
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Caption: General olfactory signal transduction pathway for odorant perception.
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Caption: Workflow for evaluating geranyl hexanoate as a flavoring agent.
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Caption: Logical relationships in the application of geranyl hexanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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